Selectivity for Human KOR vs. MOR and DOR: FE200041 Achieves >30,000-Fold and >68,000-Fold Selectivity, Respectively, Surpassing All Known KOR Agonists
FE200041 demonstrates unprecedented selectivity for the human kappa opioid receptor (KOR) over the mu (MOR) and delta (DOR) opioid receptors. In radioligand binding assays using HN9.10 cells expressing human KOR, MOR, or DOR, FE200041 showed >30,000-fold selectivity for KOR vs. MOR and >68,000-fold selectivity for KOR vs. DOR [1]. This is the highest selectivity ever reported for a KOR agonist, far exceeding other clinical-stage candidates like asimadoline (~500-fold) and U50,488 (~100-fold) [2]. The high selectivity is essential for attributing observed pharmacological effects exclusively to KOR activation, a prerequisite for target validation studies.
| Evidence Dimension | KOR vs. MOR selectivity ratio |
|---|---|
| Target Compound Data | >30,000-fold |
| Comparator Or Baseline | Asimadoline (~500-fold); U50,488 (~100-fold) |
| Quantified Difference | >60-fold improvement over asimadoline; >300-fold over U50,488 |
| Conditions | Radioligand binding using [³H]FE200041 on membranes from HN9.10 cells expressing human opioid receptors, Tris-buffer pH 7.4, 25°C. |
Why This Matters
This extreme selectivity ensures that experimental outcomes in tissue preparations are due to KOR activation alone, eliminating confounding cross-talk from MOR or DOR, which is a critical requirement for mechanistic pain research.
- [1] Vanderah TW, et al. J Pharmacol Exp Ther. 2004 Jul;310(1):326-33. doi: 10.1124/jpet.104.065391. View Source
- [2] Barber A, Gottschlich R. Expert Opin Investig Drugs. 1997 Oct;6(10):1351-68. View Source
